molecular formula C11H7F3N2O B1399960 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1393125-27-3

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No. B1399960
CAS RN: 1393125-27-3
M. Wt: 240.18 g/mol
InChI Key: XNIOOCZQLOFSJS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .


Synthesis Analysis

The general procedure for the synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .


Molecular Structure Analysis

The linear formula of 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . Its molecular weight is 174.12 .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is a reactant that has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde is a liquid at 20°C . It has a refractive index of 1.463 . Its boiling point is 66-67°C at 13mmHg , and it has a density of 1.275g/mL at 25°C .

Scientific Research Applications

Synthesis and Anti-Inflammatory Studies

A novel series of sulfonamides was synthesized from 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, a derivative related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde. These compounds demonstrated significant anti-inflammatory activity in rat models, some showing even greater effectiveness than celecoxib, a reference drug, with minimal ulcerogenic effects (Mustafa et al., 2016).

Cytotoxicity and Carbonic Anhydrase Inhibition

Another research synthesized various 4-substitutedphenyl benzenesulfonamides and tested them for cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, crucial for anti-tumor studies, and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

pH Measurement in Biological Media

The synthesis of various trifluoromethylazoles, including structures similar to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde, allowed for the determination of pKa values through 19F NMR spectroscopy. These findings suggest potential uses in measuring pH in biological media (Jones et al., 1996).

Cytotoxic Effects in Cancer Cell Lines

Palladium(II) complexes bearing pyrazole-based Schiff base ligands were synthesized and showed significant cytotoxic effects against head and neck squamous carcinoma cells. These findings indicate the potential of such compounds in cancer treatment (Abu-Surrah et al., 2010).

Antimicrobial Activity

A series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi, suggesting their potential in antimicrobial therapy (Lal et al., 2016).

Safety and Hazards

4-(Trifluoromethyl)benzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-15-16(6-9)10-3-1-8(7-17)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOOCZQLOFSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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